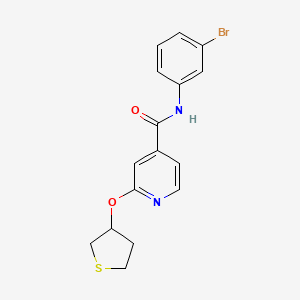

N-(3-bromophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c17-12-2-1-3-13(9-12)19-16(20)11-4-6-18-15(8-11)21-14-5-7-22-10-14/h1-4,6,8-9,14H,5,7,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPXENNUUGIJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the carboxamide group at the 4-position.

Thiolan-3-yloxy Group Introduction: The thiolan-3-yloxy group is typically introduced via nucleophilic substitution reactions, where a thiol derivative reacts with an appropriate leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiolan-3-yloxy group can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) for amide reduction.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.

Industry

In materials science, the unique combination of functional groups in this compound could be utilized in the design of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and pyridine groups could facilitate binding to hydrophobic pockets, while the thiolan-3-yloxy and carboxamide groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, this compound is compared to three structurally related derivatives (Table 1).

Key Observations

Halogen Substitution :

- The bromine atom in the target compound balances lipophilicity (LogP = 3.2) and solubility better than the iodine analog (LogP = 3.5), which exhibits higher potency (IC₅₀ = 8.9 nM) but poorer solubility. Chlorine substitution reduces LogP (2.8) but also decreases potency (IC₅₀ = 45.7 nM) .

- The nitro-substituted derivative (LogP = 1.9) shows poor bioactivity, likely due to electronic effects destabilizing target binding.

Oxygen vs. Sulfur Heterocycles :

- Replacing thiolan with oxolan (tetrahydrofuran) reduces LogP and increases solubility but diminishes potency, suggesting sulfur’s role in hydrophobic or π-stacking interactions .

Thermal Stability :

- The iodine analog’s higher melting point (185–187°C) correlates with stronger intermolecular halogen bonding compared to bromine (178–180°C) .

Crystallographic and Computational Insights

Crystallographic studies using SHELXL and SIR97 reveal that the thiolan-3-yloxy group adopts a chair conformation, optimizing steric compatibility with the pyridine ring . In contrast, oxolan derivatives exhibit puckered conformations that may hinder target binding. ORTEP-3 visualizations highlight differences in molecular packing between bromine and iodine analogs, with iodine’s larger van der Waals radius promoting tighter crystal lattices .

Biological Activity

N-(3-bromophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is an organic compound with potential biological activity, particularly in drug discovery and development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bromophenyl group attached to a pyridine ring , which is further connected to a thiolan-3-yloxy group and a carboxamide group . This unique structure allows for diverse interactions with biological targets, contributing to its potential therapeutic applications.

The mechanism of action for this compound is likely related to its ability to interact with specific enzymes or receptors in biological systems. The presence of the bromophenyl and pyridine moieties may facilitate binding to hydrophobic pockets in proteins, while the thiolan-3-yloxy and carboxamide groups could participate in hydrogen bonding and electrostatic interactions.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives containing bromophenyl groups have shown promising results against the H5N1 avian influenza virus. These studies typically assess the effective concentration (EC50) and lethal dose (LD50) through plaque reduction assays on cultured cells .

Antifungal Activity

In studies involving thiazole heterocycles, compounds related to this compound demonstrated antifungal properties. For example, derivatives were tested against Candida albicans, revealing significant activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Case Studies

- Antiviral Activity Against H5N1 :

- Antifungal Activity Against Candida Species :

Research Findings

| Compound | Activity | EC50 (μM) | LD50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Antiviral | 12.5 | 50 | Effective against H5N1 virus |

| Derivative A | Antifungal | 15.0 | >1000 | Comparable to ketoconazole |

| Derivative B | Antiviral | 8.0 | 40 | High efficacy against viral replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.